molecular formula C10H20ClNO3 B2592581 Methyl (1S,3R)-1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride CAS No. 2309431-89-6

Methyl (1S,3R)-1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride

Cat. No. B2592581
M. Wt: 237.72
InChI Key: ADDXPYDSFWBXPN-YZUKSGEXSA-N
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Description

The compound is a derivative of cyclobutane, which is a type of cycloalkane. It has an amino group (-NH2), an ethoxy group (-OCH2CH3), and a carboxylate ester group (-COOCH3) attached to the cyclobutane ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring, the introduction of the amino and ethoxy groups, and the formation of the carboxylate ester .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the cyclobutane ring. The (1S,3R) notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might be involved in acid-base reactions, while the ester group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its behavior in biological systems .

properties

IUPAC Name

methyl (1S,3R)-1-amino-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-5-14-7-6-10(11,8(12)13-4)9(7,2)3;/h7H,5-6,11H2,1-4H3;1H/t7-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDXPYDSFWBXPN-YZUKSGEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@](C1(C)C)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138991439

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